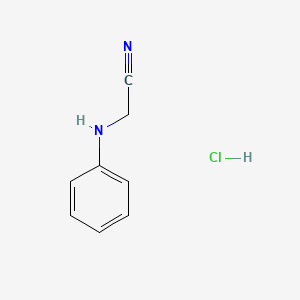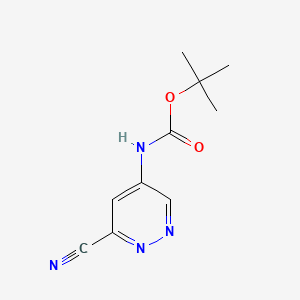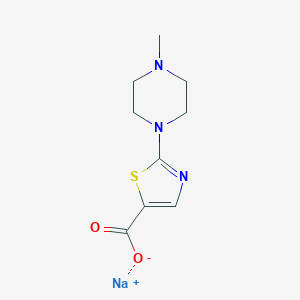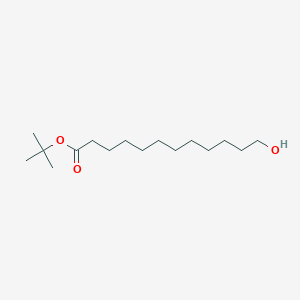
2-(Phenylamino)acetonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylamino)acetonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with a phenylamino group and a hydrochloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylamino)acetonitrile hydrochloride typically involves the reaction of phenylamine with chloroacetonitrile in the presence of a base. The reaction proceeds as follows:
- Phenylamine is reacted with chloroacetonitrile in an organic solvent such as ethanol.
- A base, such as sodium hydroxide, is added to facilitate the nucleophilic substitution reaction.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method includes:
- Condensation reaction using ammonium chloride, formaldehyde, acetic acid, and sodium cyanide as raw materials.
- The reaction mixture is cooled to below 0°C, and sodium cyanide solution is added dropwise.
- Acetic acid is then added, and the reaction is continued at below 0°C for 1-2 hours.
- The product is filtered, centrifuged, and mixed with hydrogen chloride methanol solution to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Phenylamino)acetonitrile hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Condensation: The compound can undergo condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Condensation: Catalysts such as natural halloysite nanotubes under solvent-free conditions.
Major Products:
Amides and Acids: Hydrolysis of the nitrile group.
Heterocyclic Compounds: Formation of nitrogen-containing heterocycles through condensation reactions.
Aplicaciones Científicas De Investigación
2-(Phenylamino)acetonitrile hydrochloride has diverse applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing various organic compounds and heterocycles.
Medicinal Chemistry: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Phenylamino)acetonitrile hydrochloride involves its interaction with molecular targets through its functional groups:
Nucleophilic Attack: The phenylamino group can act as a nucleophile, attacking electrophilic centers in other molecules.
Hydrolysis: The nitrile group can be hydrolyzed, leading to the formation of amides or acids, which can further interact with biological targets.
Comparación Con Compuestos Similares
Aminoacetonitrile: Similar structure but lacks the phenyl group.
Cyanoacetamide Derivatives: Similar reactivity due to the presence of the nitrile group.
Propiedades
IUPAC Name |
2-anilinoacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5,10H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJRSUAEKXEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-4,4-dimethyl-1-[4-(trifluoromethyl)phenyl]pent-1-en-3-one](/img/structure/B8266438.png)

![(13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[A]phenanthren-17(14H)-one](/img/structure/B8266458.png)







